molecular formula C4H6ClNO2 B084256 4-Chloro-3-(hydroxyimino)butan-2-one CAS No. 14366-10-0

4-Chloro-3-(hydroxyimino)butan-2-one

Cat. No. B084256
Key on ui cas rn: 14366-10-0
M. Wt: 135.55 g/mol
InChI Key: YOZWFAYEDBGMDN-GQCTYLIASA-N
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Patent
US04725599

Procedure details

A 1000 ml three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet adapter was heat dried and charged with nitrogen. When the flask was at room temperature, it was loaded in order: 39.5 g (0.37 mole) of anhydrous sodium carbonate; (with stirring) 132 g (1.83 mole) of ethyl vinyl ether; and (portionwise over a period of 7 minutes) 10.0 g (0.074 mole) of 1-chlorobutan-2,3-dione-2-oxime [Oglobin et al., J. Gen. Chem. U.S.S.R. 34, 2710 (1964)]. Stirring was continued for 21 hours. The reaction mixture was filtered, the solid cake rinsed with diethyl ether, and the combined filtrate and rinses were evaporated under reduced pressure (bath temperature maintained at <40° C.). There was obtained 12.4 g (98%) of the title compound as an oil; nmr spectroscopy indicated it to be essentially 100% pure. This procedure is essentially that described by T. L. Gilchrist, G. M. Iskander and A. K. Yagoub (J. Chem. Soc., Chem. Commun. 1981, 696-698).
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
132 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].[CH:7]([O:9][CH2:10][CH3:11])=[CH2:8].Cl[CH2:13][C:14](=[N:18][OH:19])[C:15](=[O:17])[CH3:16]>>[CH2:7]([O:9][CH:10]1[O:19][N:18]=[C:14]([C:15](=[O:17])[CH3:16])[CH2:13][CH2:11]1)[CH3:8] |f:0.1.2|

Inputs

Step One
Name
Quantity
39.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
132 g
Type
reactant
Smiles
C(=C)OCC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
ClCC(C(C)=O)=NO

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1000 ml three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet adapter
TEMPERATURE
Type
TEMPERATURE
Details
was heat
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
charged with nitrogen
CUSTOM
Type
CUSTOM
Details
was at room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the solid cake rinsed with diethyl ether
CUSTOM
Type
CUSTOM
Details
the combined filtrate and rinses were evaporated under reduced pressure (bath temperature maintained at <40° C.)

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
C(C)OC1CCC(=NO1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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